molecular formula C19H21N3O3 B11480059 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine

4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11480059
M. Wt: 339.4 g/mol
InChI Key: TXJOIBNOKMBXBW-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the pyrazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the phenyl rings: The phenyl rings with methoxy substituents can be introduced through a Suzuki coupling reaction using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.

    3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the methoxy groups on the phenyl ring, potentially altering its properties.

    4-(3,4-dimethoxyphenyl)-3-(methyl)-1-phenyl-1H-pyrazol-5-amine: Contains a methyl group instead of a methoxymethyl group, which may influence its interactions and stability.

Uniqueness

4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is unique due to the presence of both methoxy and methoxymethyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-(methoxymethyl)-2-phenylpyrazol-3-amine

InChI

InChI=1S/C19H21N3O3/c1-23-12-15-18(13-9-10-16(24-2)17(11-13)25-3)19(20)22(21-15)14-7-5-4-6-8-14/h4-11H,12,20H2,1-3H3

InChI Key

TXJOIBNOKMBXBW-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C3=CC=CC=C3

Origin of Product

United States

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